molecular formula C24H22N2O3 B5175107 N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide

N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide

Cat. No. B5175107
M. Wt: 386.4 g/mol
InChI Key: POJOYJZJUAFHRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide, also known as PBDT, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzoxazole derivatives and has shown potential as a fluorescent probe in biochemical and physiological studies.

Mechanism of Action

N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide acts as a fluorescent probe by binding to specific biomolecules and emitting light when excited. The mechanism of action involves the interaction of the benzoxazole moiety with the target molecule, leading to a change in the fluorescence properties of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide. The binding affinity of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide for different biomolecules can be modulated by varying the functional groups on the benzoxazole ring.
Biochemical and Physiological Effects
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has shown minimal toxicity and has been used in live-cell imaging studies. It has been demonstrated to selectively bind to specific biomolecules and can be used to study their localization and dynamics in live cells. N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has also been used in the study of disease-related biomolecules, such as amyloid beta, and has shown potential as a diagnostic tool.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide in lab experiments include its high sensitivity, selectivity, and versatility. It can be used in a wide range of applications, from basic research to drug discovery. However, there are also limitations to its use, such as the need for specialized equipment for fluorescence imaging and the potential for interference from autofluorescence.

Future Directions

There are several future directions for the use of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide in scientific research. One potential application is in the study of protein-protein interactions, which are critical for many cellular processes. N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide can be used to visualize these interactions in live cells and provide insights into their regulation. Another direction is the development of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide-based biosensors for the detection of disease-related biomolecules. These biosensors could be used for early detection and diagnosis of diseases such as Alzheimer's and cancer. Finally, the optimization of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide for in vivo imaging could lead to its use in preclinical studies and potentially in clinical applications.
Conclusion
In conclusion, N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide, or N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide, is a valuable tool in scientific research. Its fluorescent properties make it a versatile probe for the study of biomolecules and cellular processes. The synthesis method has been optimized to achieve high yield and purity of the compound. While there are limitations to its use, the potential applications of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide in future research are numerous and promising.

Synthesis Methods

The synthesis of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide involves the reaction of 3-methyl-2-nitrobenzoic acid with 2-amino-4-methylphenol in the presence of phosphorus oxychloride. The resulting compound is then reacted with 3-propoxyaniline to yield N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide. The synthesis method has been optimized to achieve high yield and purity of the compound.

Scientific Research Applications

N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has been widely used as a fluorescent probe in scientific research. It has been utilized in the detection of various biomolecules such as proteins, enzymes, and DNA. N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide has also been used in the imaging of cancer cells and in the study of cellular processes such as apoptosis and autophagy. Its fluorescent properties make it a valuable tool in the visualization of biological processes.

properties

IUPAC Name

N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-3-12-28-20-9-5-7-17(14-20)23(27)25-19-10-11-22-21(15-19)26-24(29-22)18-8-4-6-16(2)13-18/h4-11,13-15H,3,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJOYJZJUAFHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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